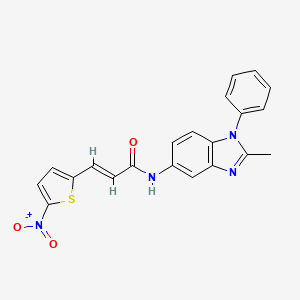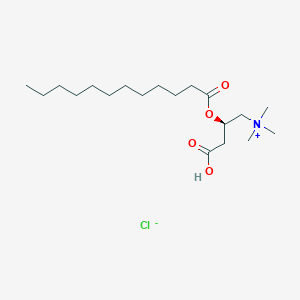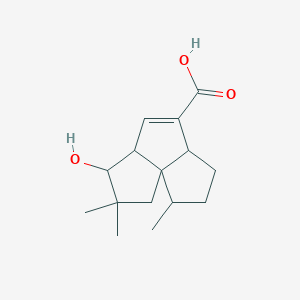
Pentalensäure
Übersicht
Beschreibung
Pentalenic acid is a tricyclic sesquiterpenoid compound that has been isolated from various species of the genus Streptomyces. It is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites. Pentalenic acid is characterized by its unique tricyclo[6.3.0.0]undecane skeleton with five stereocenters, making it an intriguing molecule for scientific research .
Wissenschaftliche Forschungsanwendungen
Pentalenic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study sesquiterpenoid biosynthesis and enzyme catalysis.
Biology: Investigated for its role in the metabolic pathways of Streptomyces species.
Industry: Utilized in the production of pentalenolactone and related compounds, which have antimicrobial properties
Wirkmechanismus
Target of Action
Pentalenic acid, also known as 9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid, primarily targets an enzyme known as Pentalenic acid synthase . This enzyme, also referred to as CYP105D7, is a heme-thiolate enzyme (P-450) that plays a crucial role in the biosynthesis of the pentalenolactone family of metabolites .
Mode of Action
Pentalenic acid interacts with its target, the Pentalenic acid synthase, through a specific chemical reaction . The enzyme catalyzes the conversion of 1-deoxypentalenate to pentalenate in the presence of reduced ferredoxin and oxygen . This interaction results in the formation of pentalenic acid .
Biochemical Pathways
Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites . It is involved in the hydroxylation of 1-deoxypentalenic acid, a process mediated by the CYP105D7 enzyme . This biochemical pathway is crucial for the production of the pentalenolactone family of metabolites, which have significant biological functions .
Pharmacokinetics
Like most drugs, the pharmacokinetics of pentalenic acid would likely depend on its ability to pass through membranes via simple diffusion
Result of Action
The molecular and cellular effects of Pentalenic acid’s action primarily involve the biosynthesis of the pentalenolactone family of metabolites . By interacting with the Pentalenic acid synthase enzyme, Pentalenic acid plays a crucial role in the production of these metabolites, which have significant biological functions .
Action Environment
The action, efficacy, and stability of Pentalenic acid could be influenced by various environmental factors. For instance, the pH of the environment could impact the activity of the Pentalenic acid synthase enzyme . Additionally, the presence of other compounds in the environment could potentially interact with Pentalenic acid, affecting its stability and efficacy
Biochemische Analyse
Biochemical Properties
Pentalenic acid plays a role in the biosynthesis of the pentalenolactone family of metabolites . It interacts with the enzyme CYP105D7, a member of the cytochrome P450 family, which is associated with the hydroxylation of many structurally different compounds . The interaction involves the oxidative conversion of 1-deoxypentalenic acid to pentalenic acid .
Cellular Effects
It is known that Streptomyces species, which produce pentalenic acid, are involved in the production of antibiotics and other secondary metabolites .
Molecular Mechanism
The molecular mechanism of pentalenic acid involves the enzyme CYP105D7. This enzyme catalyzes the oxidative conversion of 1-deoxypentalenic acid to pentalenic acid, a shunt product in the biosynthesis of the pentalenolactone family of metabolites .
Temporal Effects in Laboratory Settings
It is known that pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites .
Metabolic Pathways
Pentalenic acid is involved in the biosynthesis of the pentalenolactone family of metabolites . The metabolic pathway involves at least seven genes . The enzyme CYP105D7 plays a crucial role in this pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pentalenic acid involves the hydroxylation of 1-deoxypentalenic acid, an intermediate in the biosynthesis of pentalenolactone. This reaction is mediated by the enzyme pentalenic acid synthase (CYP105D7) in the presence of electron-transport partners such as ferredoxin and ferredoxin reductase . The process can be carried out both in vivo and in vitro.
Industrial Production Methods: Industrial production of pentalenic acid typically involves the fermentation of Streptomyces species that naturally produce the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Pentalenic acid undergoes various chemical reactions, including:
Oxidation: The hydroxylation of 1-deoxypentalenic acid to form pentalenic acid.
Reduction: Potential reduction reactions to modify its functional groups.
Substitution: Possible substitution reactions at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Catalyzed by pentalenic acid synthase (CYP105D7) in the presence of oxygen and reduced ferredoxin.
Reduction and Substitution: Specific reagents and conditions depend on the desired modifications and the functional groups involved.
Major Products:
Pentalenic Acid: The primary product of the hydroxylation of 1-deoxypentalenic acid.
Other Derivatives: Depending on the reactions, various derivatives of pentalenic acid can be synthesized.
Vergleich Mit ähnlichen Verbindungen
Pentalenolactone: A related sesquiterpenoid antibiotic produced by Streptomyces species.
Neopentalenoketolactone: Another metabolite in the pentalenolactone biosynthesis pathway.
1-Deoxypentalenic Acid: The precursor to pentalenic acid in its biosynthetic pathway
Comparison: Pentalenic acid is unique due to its specific hydroxylation at the C-1 position, which distinguishes it from other similar compounds in the pentalenolactone family. Its unique tricyclic structure and the presence of multiple stereocenters make it an interesting subject for synthetic and biochemical studies .
Eigenschaften
IUPAC Name |
9-hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-10-9(13(17)18)6-11-12(16)14(2,3)7-15(8,10)11/h6,8,10-12,16H,4-5,7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLTVUMJMJIOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2477424.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide](/img/structure/B2477426.png)
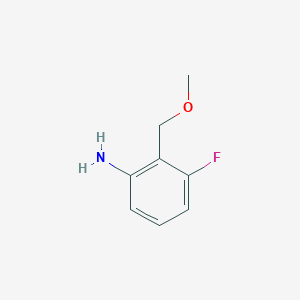
![3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B2477428.png)
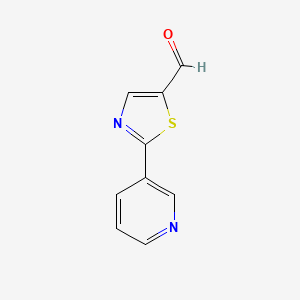
![N-[(3-bromophenyl)(cyano)methyl]-3-(2-chlorophenyl)propanamide](/img/structure/B2477430.png)
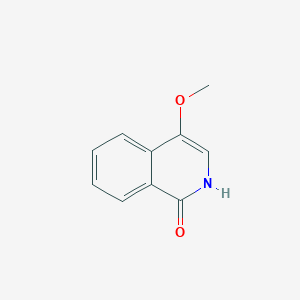
![3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2477434.png)
![[(1S,5S)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2477439.png)
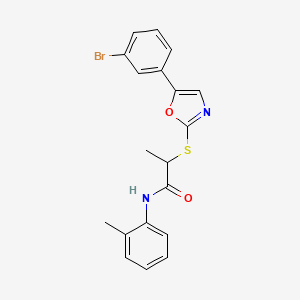
![2-{[(3-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2477441.png)
